Product packaging for Anabol(Cat. No.:CAS No. 302-96-5)

Anabol

Cat. No.: B10754409
CAS No.: 302-96-5
M. Wt: 328.5 g/mol
InChI Key: LKAJKIOFIWVMDJ-UHFFFAOYSA-N
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Description

Anabol (17α-methyl-5α-androst-1-en-3-one, 17β-ol) is a synthetic androgen and anabolic steroid (AAS) of significant interest in biochemical and endocrine research. Its primary research value lies in its unique chemical structure, which features a 1,2-double bond and a 17α-methyl group. This 1,2-dehydrogenation reduces its affinity for the 5α-reductase enzyme, thereby limiting its conversion to a more potent dihydro form and resulting in a distinct anabolic-to-androgenic ratio profile compared to other steroids like testosterone. The 17α-methyl substitution confers oral bioavailability, making it a pertinent compound for in vitro and in vivo studies investigating the metabolic pathways and hepatic effects of alkylated androgens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N2O B10754409 Anabol CAS No. 302-96-5

Properties

IUPAC Name

2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJKIOFIWVMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860078
Record name 1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10418-03-8, 22957-48-8
Record name stanozolol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (17β)-17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-17-ol
Source European Chemicals Agency (ECHA)
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Advanced Synthetic Methodologies for Methandrostenolone and Steroidal Analogues

Classical Organic Synthesis Routes to Steroidal Frameworks

The foundational architecture of steroids, a tetracyclic system of fused rings, has been a formidable target for organic chemists. Total synthesis, the construction of these complex molecules from simple precursors, has been a landmark achievement in organic chemistry, with notable contributions from chemists like Robert B. Woodward. thecrimson.com These classical routes are characterized by multi-step sequences and a focus on stereochemical control.

Key Reaction Steps in Testosterone (B1683101) Derivative Synthesis

The synthesis of testosterone and its derivatives often involves a series of key transformations to build the characteristic steroid nucleus and introduce specific functional groups. While the biosynthesis in the human body provides a blueprint, chemical synthesis aims to replicate and modify this structure for therapeutic purposes.

The biosynthesis of testosterone begins with cholesterol, which undergoes a series of enzymatic steps to shorten its side chain and modify the steroidal rings. cambridge.org Key enzymatic reactions in this natural pathway include hydroxylation, oxidation, and cleavage of carbon-carbon bonds. cambridge.org

In the laboratory, the total synthesis of testosterone has been achieved through various strategies. One notable approach is the hydrochrysene approach developed by William S. Johnson. acs.orgacs.org These synthetic routes typically involve the following key stages:

Construction of the Polycyclic Framework: This often involves annulation reactions, where rings are built onto an existing molecular scaffold.

Stereochemical Control: Ensuring the correct three-dimensional arrangement of atoms is crucial for biological activity. This is often achieved through stereoselective reactions and the use of chiral starting materials.

Functional Group Interconversions: The introduction and modification of functional groups, such as ketones and hydroxyl groups, at specific positions on the steroid nucleus are critical for mimicking or altering the properties of the natural hormone.

A simplified representation of key transformations in the synthesis of a testosterone backbone can be seen in the conversion of androstenedione (B190577) to testosterone, which involves the reduction of a ketone at the C17 position to a hydroxyl group. uc.edu

Reaction Type Description Reagents/Conditions
AnnulationFormation of a new ring onto an existing structure.Varies depending on the specific ring being formed.
Stereoselective ReductionConversion of a ketone to a hydroxyl group with a specific stereochemistry.e.g., Sodium borohydride, Lithium aluminum hydride.
OxidationConversion of a hydroxyl group to a ketone.e.g., Chromic acid, Pyridinium chlorochromate.
AlkylationIntroduction of an alkyl group, such as the methyl group at C17 in methandrostenolone (B1676361).Organometallic reagents (e.g., Grignard reagents).

Historical Semisynthetic Approaches and Challenges

Historically, the high cost and complexity of total synthesis led to the development of semisynthetic methods, which start from readily available natural steroids, such as diosgenin (B1670711) from yams. mdpi.com The Marker degradation, developed by Russell Marker in the 1940s, was a pivotal process that converted diosgenin into progesterone (B1679170), a key intermediate for the synthesis of other steroid hormones. mdpi.com

However, these early semisynthetic approaches were not without their challenges:

Dependence on Natural Sources: The reliance on plant-derived starting materials could be subject to fluctuations in supply and price. mdpi.com

Harsh Reaction Conditions: Many of the chemical transformations required harsh reagents and conditions, leading to waste generation and potential environmental concerns. researchgate.net

Regio- and Stereoselectivity: Achieving the desired chemical modifications at specific positions on the complex steroid skeleton with high precision was often difficult. davidmoore.org.uk

For instance, the introduction of an oxygen atom at the C11 position, a key feature of corticosteroids, was a significant chemical challenge that was eventually overcome through microbial transformation. slideshare.net

Innovations in Sustainable Steroid Synthesis

In response to the limitations of classical methods, a strong emphasis has been placed on developing more sustainable and environmentally friendly approaches to steroid synthesis. This has led to the integration of green chemistry principles and the harnessing of biological systems for chemical transformations.

Implementation of Green Chemistry Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of steroid synthesis, these principles are applied in several ways:

Use of Catalysis: Employing catalytic reagents in small amounts is preferred over stoichiometric reagents to minimize waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net

Green Chemistry Principle Application in Steroid Synthesis Example
CatalysisUse of reusable catalysts to promote reactions.Heterogeneous acid catalysts for esterification reactions.
Atom EconomyDesigning reactions where most of the atoms from the reactants are incorporated into the product.Addition reactions over substitution or elimination reactions.
Safer SolventsReplacing chlorinated solvents with greener alternatives like water or supercritical fluids.Use of ionic liquids as recyclable reaction media.
Energy EfficiencyUtilizing methods that reduce energy consumption.Microwave-assisted reactions that significantly shorten reaction times.

Biocatalytic and Microbial Transformation Technologies

One of the most significant advancements in sustainable steroid synthesis is the use of microorganisms and isolated enzymes to perform specific and selective chemical transformations. davidmoore.org.ukresearchfloor.org This approach, known as biotransformation or biocatalysis, offers several advantages over traditional chemical methods, including high regio- and stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov

Microorganisms such as bacteria and fungi possess a vast arsenal (B13267) of enzymes that can catalyze a wide range of reactions on steroid substrates, including hydroxylation, dehydrogenation, and side-chain cleavage. davidmoore.org.ukslideshare.net For example, the 11α-hydroxylation of progesterone by Rhizopus species was a groundbreaking discovery that revolutionized the production of corticosteroids. davidmoore.org.uk

More recently, advances in genetic engineering and metabolic engineering have enabled the development of "microbial cell factories" designed to produce specific steroid intermediates or final products with high efficiency. mdpi.comnih.gov These engineered microorganisms can be optimized to enhance the expression of desired enzymes and eliminate competing metabolic pathways. mdpi.com

Enzymatic Cascade Processes for Stereoselective Synthesis

Enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot, represent a highly efficient strategy for complex molecule synthesis. nih.govnih.gov These cascades mimic the biosynthetic pathways found in nature and can be used to construct complex steroid structures with high stereoselectivity, avoiding the need for isolation and purification of intermediates. researchgate.net

A key advantage of enzymatic cascades is the ability to couple different types of enzymatic reactions to build molecular complexity in a controlled manner. For instance, a cascade could involve a hydroxylation step followed by an oxidation to create a desired functional group arrangement. rsc.org The development of robust enzymes through protein engineering and the optimization of reaction conditions are crucial for the successful implementation of these multi-enzyme systems. rsc.orgasm.org This chemoenzymatic approach, combining the best of chemical synthesis and biocatalysis, is a powerful tool for the efficient and sustainable production of valuable steroidal compounds. researchgate.netresearchgate.net

Engineered Microorganisms for De Novo Biosynthesis

The concept of de novo biosynthesis, the production of complex molecules from simple carbon sources, represents a paradigm shift in pharmaceutical manufacturing. In the context of methandrostenolone, while a complete synthesis from basic feedstocks like glucose has not been fully realized, significant strides have been made in utilizing engineered microorganisms for specific, crucial biotransformation steps. This approach harnesses the catalytic power of microbial enzymes to perform highly specific chemical reactions that are often challenging to achieve through conventional chemistry.

A prime example of this is the conversion of 17α-methyltestosterone to methandrostenolone. This transformation involves the introduction of a double bond at the C1-C2 position of the steroid's A-ring, a reaction known as 1,2-dehydrogenation. Researchers have successfully employed microorganisms such as Pimelobacter simplex and Arthrobacter simplex to carry out this specific dehydrogenation with high efficiency and selectivity.

One notable study utilized Pimelobacter simplex VKPM Ac-1632 for this biotransformation. The process demonstrated remarkable efficiency, with key parameters outlined in the table below. The use of modified β-cyclodextrins was found to significantly enhance the reaction rate by improving the solubility of the steroid substrate in the aqueous fermentation medium. nih.gov

Table 1: Parameters for the Biotransformation of 17α-methyltestosterone to Methandrostenolone using Pimelobacter simplex VKPM Ac-1632 nih.gov
ParameterValue
MicroorganismPimelobacter simplex VKPM Ac-1632
Substrate17α-methyltestosterone
ProductMethandrostenolone
Biomass Concentration2-4 g/L
Substrate Concentration5-20 g/L
Reaction Time1-15 hours
Enhancing AgentModified β-cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin)
By-productsNone reported

The success of this biotransformation highlights the potential of genetically engineering microorganisms to create highly efficient and specific "cell factories." By identifying and overexpressing the genes responsible for the desired enzymatic activity, in this case, the 3-ketosteroid-Δ1-dehydrogenase, it is possible to enhance the productivity and yield of the target steroid. Further metabolic engineering of host strains, such as Saccharomyces cerevisiae, could pave the way for the production of precursor molecules like androstenedione (AD) from simple sugars, which could then be converted to methandrostenolone through subsequent chemical or biological steps.

Continuous Flow Chemistry in Anabolic Steroid Production

Continuous flow chemistry is emerging as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. researchgate.net This methodology involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.eduaurigeneservices.com The application of continuous flow technology to the synthesis of anabolic steroids, including methandrostenolone and its analogs, holds the promise of enhanced safety, improved efficiency, and greater scalability. researchgate.net

The synthesis of steroidal compounds often involves multi-step sequences with potentially hazardous reagents and intermediates. researchgate.net Continuous flow systems minimize the volume of reactive material at any given time, thereby significantly improving the safety profile of the process. nih.gov Furthermore, the superior heat and mass transfer characteristics of flow reactors enable reactions to be performed under conditions that would be difficult or dangerous to achieve in large batch reactors. nih.gov

While specific, publicly available data on the continuous flow synthesis of methandrostenolone is limited, the principles can be extrapolated from the synthesis of other steroidal APIs. Key steps in a hypothetical continuous flow synthesis of a steroidal analog could include hydrogenation, oxidation, and cyclization reactions, each performed in a dedicated reactor module. The output from one module would feed directly into the next, creating a streamlined and automated production line.

The table below illustrates typical process parameters that could be employed in the continuous flow synthesis of a steroidal analogue, based on general findings in the field.

Table 2: Illustrative Process Parameters for a Continuous Flow Synthesis Step of a Steroidal Analogue
ParameterTypical RangeSignificance
Flow Rate0.1 - 10 mL/minControls residence time and throughput.
Reactor Temperature-20 to 150 °CInfluences reaction kinetics and selectivity.
Residence TimeSeconds to minutesDetermines the extent of reaction.
Pressure1 - 20 barAllows for the use of solvents above their boiling points.
CatalystPacked-bed heterogeneous catalyst (e.g., Pd/C)Facilitates reactions such as hydrogenation and is easily separated from the product stream.
SolventMethanol, Ethanol, Ethyl AcetateChosen for substrate solubility and compatibility with reaction conditions.

The integration of in-line analytical techniques, such as spectroscopy and chromatography, allows for real-time monitoring and optimization of the reaction, ensuring consistent product quality and yield. aurigeneservices.com The development of multi-step, telescoped continuous flow processes for complex molecules like steroidal APIs is an active area of research that promises to revolutionize the pharmaceutical manufacturing landscape. researchgate.net

Molecular Pharmacology of Methandrostenolone: Androgen Receptor Interactions and Signal Transduction

Structure and Functional Domains of the Androgen Receptor (AR)

Classification within the Nuclear Receptor Superfamily

The androgen receptor is classified within the steroid hormone receptor subfamily (NR3C) of the nuclear receptor superfamily. ub.edunih.govencyclopedia.pubwikipathways.orgwikipedia.org This subfamily also includes receptors for estrogen, glucocorticoids, progesterone (B1679170), and mineralocorticoids. ub.edunih.govnih.govencyclopedia.pubwikipedia.org Nuclear receptors, including the AR, function as transcription factors that directly bind to DNA to regulate the expression of target genes. wikipedia.org They are characterized by their ability to be activated by the binding of a specific ligand, which induces a conformational change and modulates gene expression. wikipedia.org The AR is considered a type I nuclear receptor. encyclopedia.pubwikipedia.orgpnas.org

DNA-Binding Domain (DBD) and Ligand-Binding Domain (LBD) Architecture

The androgen receptor protein is composed of several key domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the ligand-binding domain (LBD). nih.govwikipedia.orgub.edunih.govnih.govabcam.comwikipathways.orgresearchgate.net The DBD is a highly conserved region containing two zinc fingers that are essential for recognizing and binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. nih.govub.eduwikipathways.orgnih.gov The DBD is also involved in the dimerization of the receptor. ub.edu The LBD is located at the C-terminal end of the receptor and is responsible for binding to androgenic hormones like testosterone (B1683101) and dihydrotestosterone (B1667394). nih.govwikipedia.orgub.edunih.govwikipathways.orgpnas.org The LBD has a characteristic three-layered alpha-helical sandwich structure with the ligand binding pocket buried inside. encyclopedia.puboup.combiorxiv.org The hinge region connects the DBD and the LBD, providing flexibility to the receptor structure. wikipedia.orgub.edunih.govoup.combioscientifica.com

N-Terminal Activation Function 1 (AF1) and Ligand-Dependent AF2

The AR contains two principal activation functions: a ligand-independent activation function 1 (AF1) located in the N-terminal domain (NTD), and a ligand-dependent activation function 2 (AF2) situated within the ligand-binding domain (LBD). nih.govnih.govabcam.compnas.orgoup.combioscientifica.comnih.govoup.com The AF1 domain, located in the hypervariable NTD, is crucial for regulating transcriptional activity and interacts with coactivator proteins. ub.edunih.govnih.govoup.comfrontiersin.orgportlandpress.com It is considered the predominant activation function of the AR in many contexts. bioscientifica.comnih.gov The AF2 domain, located in the LBD, is important for forming a coregulator binding site and mediating interactions with the NTD. nih.gov While AF2 is a major activation function in many other nuclear receptors, it is considered weak in the AR compared to AF1. bioscientifica.comnih.govoup.combioscientifica.com The AF2 site acts as a docking site for coactivator proteins containing specific motifs, such as LXXLL motifs. wikipathways.orgpnas.orgoup.combioscientifica.comnih.gov

Ligand-Receptor Binding Kinetics and Conformational Dynamics

The binding of a ligand, such as methandrostenolone (B1676361), to the AR's ligand-binding domain is a dynamic process that triggers significant conformational changes in the receptor, leading to its activation and subsequent interaction with DNA and coregulatory proteins.

Principles of Steroidal Ligand Recognition and Affinity

Steroidal ligands, including methandrostenolone, bind to a specific hydrophobic pocket within the AR's LBD. encyclopedia.puboup.com The recognition and affinity of a ligand for the AR are determined by the precise chemical structure of the steroid and the complementary architecture of the binding pocket. biorxiv.orgacs.org Even small differences in ligand properties can significantly influence the interaction strength. nipne.ro Studies have shown that different anabolic steroids exhibit varying binding affinities for the AR. For instance, methandrostenolone has been reported to have a lower binding affinity for the AR compared to the natural ligand testosterone or other synthetic steroids like methyltrienolone. researchgate.netoup.comnih.gov Despite lower in vitro binding affinity, methandrostenolone can still act as a potent activator of the AR in cell-based assays and induce biological responses in vivo. nih.gov The binding of androgens to the AR leads to a conformational change that facilitates the dissociation of heat shock proteins, translocation to the nucleus, and dimerization. wikipedia.orgnih.govwikipathways.orgwikipedia.orgmdpi.com

Ligand-Induced Allosteric Changes and Receptor Activation

Ligand binding to the AR induces allosteric changes, meaning that binding at one site (the LBD) affects the conformation and activity of other distant sites on the receptor, such as the AF2 region and the NTD. biorxiv.orgportlandpress.comnih.govbiorxiv.org This ligand-induced conformational change is crucial for receptor activation. wikipedia.orgnih.govwikipathways.orgwikipedia.orgmdpi.com Upon agonist binding, the AR undergoes a conformational change, often involving the repositioning of helix 12 in the LBD, which creates or stabilizes a surface for the recruitment of coactivator proteins. nih.govnih.govbiorxiv.orgresearchgate.netacs.org This ligand-dependent conformational change facilitates the interaction between the NTD (AF1) and the LBD (AF2), an intramolecular interaction that is necessary for maximal receptor activation. nih.govnih.govpnas.orgnih.govpnas.org The activated AR dimer then binds to AREs on DNA, and the recruitment of coregulatory proteins to the activated receptor complex modulates gene transcription. nih.govwikipedia.orgnih.govwikipathways.org The specific conformational changes induced by different ligands, including methandrostenolone, can influence the recruitment of different coactivator or corepressor proteins, thereby affecting the magnitude and specificity of the transcriptional response. nih.govpnas.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Methandrostenolone6324

Interactive Data Table:

Receptor Dimerization and Complex Formation

Upon binding of a ligand, such as methandrostenolone, the androgen receptor undergoes conformational changes that facilitate its dimerization wikipedia.orgoup.com. Dimerization is a critical step for the AR to effectively bind to DNA and regulate the transcription of target genes oup.com. The AR can form homodimers, meaning two AR molecules bind to each other wikipedia.orgbiologists.com.

Several models of AR dimerization have been described. The most well-characterized interaction involves the DNA-binding domain (DBD), which is essential for AR to bind to DNA response elements oup.com. This DBD-mediated dimerization allows one AR-DBD to bind to a cognate half-site on the DNA with high affinity, while the partner DBD binds with lower affinity oup.com. The nature of this dimer is crucial for AR-specific DNA binding oup.com.

Additionally, intermolecular interactions between the AR's amino-terminal domain (NTD) and ligand-binding domain (LBD), known as the N-terminal/C-terminal (N/C) interaction, can also contribute to receptor dimerization oup.combiologists.com. Direct dimerization between the NTD and LBD of distinct AR molecules has been observed in the nucleus upon ligand treatment oup.com. The LBD itself also contains a dimerization interface, and disrupting LBD dimerization has been shown to affect multiple receptor functions, including DNA binding and co-regulator interactions, and is crucial for AR-dependent tissue development embopress.orgresearchgate.net.

The formation of a stable, ligand-bound AR dimer is a prerequisite for subsequent steps in the genomic signaling pathway, including nuclear translocation and DNA binding wikipedia.orgoup.com.

Genomic Mechanisms of Androgen Receptor-Mediated Gene Regulation

The primary mechanism of action for the androgen receptor, activated by ligands like methandrostenolone, is the direct regulation of gene transcription wikipedia.orgwikidoc.org. This genomic pathway involves a series of coordinated steps initiated by ligand binding.

Nuclear Translocation of the Ligand-Bound Androgen Receptor

In the absence of a ligand, the androgen receptor is predominantly localized in the cytoplasm, often in a complex with chaperone proteins such as heat shock proteins (HSP40, HSP70, and HSP90) e-century.usnih.gov. These chaperone proteins help maintain the AR in a conformation that allows for high-affinity ligand binding e-century.usnih.gov.

Upon binding of methandrostenolone, the AR undergoes a conformational change in its LBD, which triggers the dissociation of these heat shock proteins wikipedia.orge-century.usnih.gov. This dissociation initiates the process of AR nuclear translocation e-century.us. Due to its size (~110 kDa), the AR requires active transport to cross the nuclear pore complex e-century.us.

Nuclear import of the AR is mediated by nuclear import factors, such as importin-α, which recognize and bind to specific nuclear localization signal (NLS) motifs on the AR oup.combiologists.com. The AR contains a bipartite NLS located in the hinge region and the carboxyl terminus of the DBD e-century.usbiologists.com. The hinge NLS has been shown to interact with importin α to mediate nuclear trafficking oup.com. While the DBD NLS is dependent on importin α/β and the Ran-GTP pathway, NLS sequences in the NTD and LBD may utilize Ran-dependent but importin α/β-independent pathways for nuclear import oup.com. The localization of AR to the nucleus is a complex interplay involving NLSs in the NTD, DBD, and LBD oup.com.

Nuclear translocation is a prerequisite for the AR to function as a transcriptional factor and regulate target genes oup.com.

Sequence-Specific DNA Binding to Hormone Response Elements (HREs)

Once inside the nucleus, the ligand-bound AR dimer binds to specific DNA sequences located in the regulatory regions of target genes wikipedia.orghelsinki.fioup.com. These sequences are known as androgen response elements (AREs) oup.comwikidoc.org. AREs are a type of hormone response element (HRE) and are crucial for the androgen-mediated regulation of gene expression wikidoc.orgkuleuven.be.

AREs typically consist of a pair of conserved sequences, often organized as inverted repeats of 5'-TGTTCT-3'-like sequences separated by a three-nucleotide spacer wikidoc.orgkuleuven.be. A common consensus sequence for an HRE recognized by steroid receptors is an inverted repeat kuleuven.be. However, the AR has also been shown to interact with other binding motifs, including those that resemble a direct repeat of the 5'-TGTTCT-3' hexamer kuleuven.bepnas.org. These direct repeat elements can be determinants of AR specificity kuleuven.be.

The DNA-binding domain (DBD) of the AR is responsible for sequence recognition and DNA binding oup.com. The first zinc finger of the DBD contains a P-box that directly interacts with the major groove of the DNA oup.com. While classical AREs are recognized by multiple steroid hormone receptors, AR-selective AREs display selectivity for the AR pnas.org. The interaction with selective AREs can be dependent on specific residues in the second zinc-finger and part of the hinge region of the AR DBD kuleuven.bepnas.org.

The binding of the AR dimer to AREs is a critical step that positions the receptor to influence the transcription of downstream genes wikipedia.org.

Interaction with Basal Transcription Machinery and RNA Polymerase II

The final step in the genomic mechanism of AR-mediated gene regulation involves the interaction of the AR-coregulator complex with the basal transcription machinery wikipedia.orghelsinki.fioup.com. This machinery includes proteins essential for initiating and carrying out transcription by RNA polymerase II (Pol II), the enzyme responsible for synthesizing messenger RNA (mRNA) helsinki.fioup.com.

The AR, often through its recruited coactivators, facilitates the assembly of the preinitiation complex (PIC) at the gene promoter oup.com. This complex includes general transcription factors (GTFs) such as TBP (TATA-box-binding protein) and TFIIF (transcription factor IIF) oup.comportlandpress.com. TBP is part of the TFIID complex and binds near the transcriptional start site, inducing DNA bending that brings upstream sequences closer oup.com. TFIIB then binds to TBP and helps recruit the TFIIF-Pol II complex oup.com.

The AR has been shown to interact directly with components of the basal transcription machinery. For instance, the AR NTD interacts with RAP74, a large subunit of TFIIF hormonebalance.orgportlandpress.comoup.com. This interaction can facilitate the binding between the AR and p160 coactivators hormonebalance.org. The AR has also been reported to interact with other components of the general transcription machinery, such as TFIIH and the second largest subunit of RNA polymerase II (RPB2), potentially enhancing transcription from AR target genes nih.gov.

The coordinated recruitment of the basal transcription machinery and RNA polymerase II by the AR-ligand-coregulator complex leads to the initiation of transcription and the subsequent production of proteins encoded by androgen-responsive genes wikipedia.orghelsinki.fi.

Molecular Basis of Differential Androgen Receptor Signaling

While methandrostenolone activates the androgen receptor, the resulting biological response can vary depending on the specific tissue, cell type, and cellular context. This differential signaling arises from the complex molecular mechanisms governing AR activity.

One key factor contributing to differential signaling is the presence and activity of various coregulators within different cells oup.comhormonebalance.org. The specific set of coactivators and corepressors recruited by the AR-ligand complex can vary, leading to different transcriptional outcomes even at the same ARE oup.comnih.gov. The unique conformation of the AR's coactivator binding groove, which preferentially binds certain motifs, is thought to contribute to the selective recruitment of coregulators and thus influence target gene specificity nih.gov.

The nature of the DNA response element itself also plays a significant role in differential signaling kuleuven.bepnas.orgoup.com. While classical AREs can be recognized by multiple steroid receptors, AR-selective AREs exist and their interaction with the AR can lead to distinct transcriptional responses kuleuven.bepnas.orgoup.com. The specific sequence and arrangement (inverted vs. direct repeats) of the ARE can influence AR dimerization and the recruitment of coregulators, thereby modulating the transcriptional output kuleuven.beportlandpress.com. Research has shown that AR binding to selective AREs can increase in certain contexts, while binding to classical AREs may decrease, suggesting a mechanism for differential gene regulation oup.com.

Furthermore, interactions between the AR and other DNA-binding proteins or transcription factors can contribute to differential signaling wikidoc.orgoup.com. The AR can interact with various transcription factors, and these interactions can modulate AR transcriptional activity oup.com. For example, interaction with ETS family transcription factors has been suggested as a potential mechanism for differential AR activity in certain conditions elifesciences.org.

The concentration of the ligand itself can also influence AR signaling, potentially leading to differential responses. Studies have suggested that varying androgen levels can activate distinct molecular pathways, with low levels potentially driving proliferation through non-genomic mechanisms involving AR monomers, while high levels might suppress growth through genomic actions involving AR dimers nih.gov. While this research focuses on native androgens, it highlights the potential for ligand concentration to influence the specific AR signaling pathway activated.

Post-translational modifications of the AR, such as phosphorylation, acetylation, ubiquitination, and sumoylation, can also impact its activity, including nuclear translocation, DNA binding, and interaction with coregulators, further contributing to the complexity and differential nature of AR signaling wikipedia.orgwikidoc.orgnih.govmdpi.com.

Structural Determinants for Anabolic Versus Androgenic Activity

Anabolic-androgenic steroids are designed to maximize anabolic effects (muscle building) while minimizing androgenic effects (development of male secondary sexual characteristics). This dissociation of effects is heavily influenced by specific structural modifications to the basic steroid skeleton, which is related to the cyclic steroid ring system found in testosterone. wikipedia.orguomustansiriyah.edu.iq

The core structure of steroids is a tetracyclic C17 hydrocarbon. uomustansiriyah.edu.iq Modifications at various positions of this structure can significantly alter the steroid's binding affinity to the AR and its subsequent activity profile. wikipedia.orguomustansiriyah.edu.iq The 17β-hydroxyl group is considered essential for ligand-receptor interaction. nih.gov

Methandrostenolone is a derivative of testosterone with two key structural modifications: a 17α-methyl group and a double bond between the C1 and C2 positions. wikipedia.org These modifications contribute to its pharmacological properties and the balance between its anabolic and androgenic effects.

Research has indicated that the removal of the C19 methyl group from testosterone can lead to increased anabolic activity and decreased androgenic activity, resulting in a higher anabolic-to-androgenic ratio. nih.govwikipedia.org While methandrostenolone retains its C19 methyl group, the introduction of the double bond between C1 and C2 is known to enhance metabolic stability against enzymes like 5α-reductase and aromatase. wikipedia.org This can contribute to a greater ratio of anabolic to androgenic effect and reduced estrogenicity compared to testosterone. wikipedia.org

The 3-keto or 3α-OH groups on steroidal AR ligands appear to enhance androgenic activity. nih.gov Methandrostenolone possesses a 3-keto group.

The balance between anabolic and androgenic activity is complex and can be influenced by intracellular metabolism within target tissues. wikipedia.orgresearchgate.net For example, testosterone can be converted to the more potent androgen dihydrotestosterone (DHT) by 5α-reductase in certain tissues, amplifying its androgenic effects. nih.govresearchgate.netendocrine.orgmedscape.com Conversely, testosterone can be aromatized to estradiol (B170435) by aromatase, exerting estrogenic effects. wikipedia.orgresearchgate.netendocrine.orgpjmhsonline.com

Methandrostenolone has extremely low affinity for 5α-reductase, meaning it is converted to the more potent 5α-reduced form (methyl-1-testosterone) only in trace amounts. wikipedia.org This resistance to 5α-reduction contributes to a relatively lower androgenic effect compared to compounds that are readily converted to DHT. wikipedia.org However, methandrostenolone can be metabolized into methylestradiol (B1213742) by aromatase, which means estrogenic effects can occur over time. pjmhsonline.comwikidoc.org

The structural features influencing the anabolic-to-androgenic ratio are summarized in the table below:

Structural FeatureLocationInfluence on ActivityRelevant to Methandrostenolone
17β-hydroxyl groupC17Essential for ligand-receptor interaction. nih.govPresent
17α-methyl groupC17Slows hepatic metabolism, increases oral bioavailability. nih.govPresent
Double bond between C1-C2A-ringIncreased metabolic stability against 5α-reductase and aromatase, potentially improves anabolic:androgenic ratio and reduces estrogenicity. wikipedia.orgPresent
3-keto or 3α-OH groupA-ringAppears to enhance androgenic activity. nih.gov3-keto present
Removal of C19 methyl groupC19Increased anabolic activity, decreased androgenic activity (in testosterone derivatives). nih.govwikipedia.orgNot removed

Influence of Molecular Modifications on Receptor Interactions

The molecular modifications present in methandrostenolone, specifically the 17α-methyl group and the C1-C2 double bond, significantly influence its interaction with the androgen receptor and its pharmacokinetic profile.

The addition of an alkyl group at the 17α position, as seen in methandrostenolone, is a common modification in oral AAS. nih.govunibo.it This modification hinders the oxidation of the 17β-hydroxyl group to a 17-keto steroid, a primary route of androgen deactivation, thereby reducing first-pass hepatic metabolism and allowing for oral activity. nih.govmedscape.comunibo.it However, this modification is also associated with potential hepatotoxicity. medscape.com

Studies on the structure-activity relationships of AAS highlight that even small differences in ligand properties can significantly influence the interaction strength with the AR. nipne.ro The binding of an androgen to the AR ligand-binding domain (LBD) induces conformational changes in the receptor, which are crucial for its function as a transcription factor. nih.govoatext.comacs.orgpnas.org The LBD of nuclear receptors, including the AR, has a conserved structure with alpha-helices surrounding a hydrophobic core where the ligand binds. acs.orgpnas.orgresearchgate.net Upon agonist binding, a repositioned helix 12 (H12) forms a pocket that facilitates the binding of transcriptional coactivators. oatext.comacs.orgpnas.org

Molecular docking studies have indicated that methandrostenolone possesses a high binding affinity for the human AR LBD, with molecular properties similar to those of the natural ligand, testosterone. nipne.ro The specific interactions between functional groups of the steroid and amino acid residues within the AR ligand-binding pocket determine the binding affinity and the subsequent conformational changes that lead to receptor activation and gene regulation. acs.orgpnas.org

The influence of molecular modifications on receptor interactions can be summarized as follows:

Molecular ModificationLocationInfluence on Receptor Interaction/Pharmacokinetics
17α-methyl groupC17Reduces hepatic metabolism, increases oral bioavailability. nih.govunibo.it
Double bond (C1-C2)A-ringDecreases affinity for 5α-reductase, influences aromatization. wikipedia.orgwikipedia.org Affects metabolic stability. wikipedia.org
Overall StructureSteroid SkeletonDetermines binding affinity to the AR and the nature of conformational changes upon binding, influencing interaction with coactivators and DNA. wikipedia.orgnipne.rooatext.comacs.org

Understanding the detailed molecular interactions between methandrostenolone and the AR, including the precise contacts within the ligand-binding pocket and the resulting conformational dynamics, is crucial for comprehending its pharmacological effects and the basis for the observed anabolic and androgenic activities. pnas.orgresearchgate.net

Biotransformation and Metabolic Profiling of Methandrostenolone

Major Metabolic Pathways of Anabolic Androgenic Steroids

Anabolic androgenic steroids are primarily bioinactivated in the liver, although metabolism also occurs in the kidneys and other androgen-sensitive tissues. nih.gov The metabolic processes generally involve two phases: Phase I and Phase II metabolism. nih.gov

Phase I Biotransformations: Hydroxylation and Reduction Reactions

Phase I metabolism of anabolic androgenic steroids typically involves the introduction of polar groups through reactions such as hydroxylation and reduction. drughunter.com For methandrostenolone (B1676361), major phase I metabolic processes include sequential reduction of the A-ring and hydroxylation at various positions, notably at C6 and C16. nih.govnih.gov The presence of the C1(2) double bond in methandrostenolone differentiates its metabolism from some other AAS, as it does not produce 5α-reduced metabolites like methyltestosterone (B1676486). wikipedia.org However, it does undergo 5β-reduction. wikipedia.org

Cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of steroids, including hydroxylation reactions. researchgate.netgfmer.chnih.gov Studies using human recombinant CYP enzymes have shown that CYP3A4 is capable of metabolizing methandrostenolone, leading to the formation of 6β-hydroxy metabolites. researchgate.netnih.gov This 6β-hydroxylation is reported as a major in vivo metabolic pathway for methandrostenolone. researchgate.net Other CYP enzymes, such as CYP2C9 and CYP2B6, showed less activity for the 6β-hydroxylation of methandrostenolone in in vitro studies. researchgate.netnih.gov Additionally, human mitochondrial steroid hydroxylating enzymes CYP11B1 and CYP11B2 have been shown to metabolize methandrostenolone and its rearrangement product, leading to the formation of 11β-hydroxymetandienone and 18-hydroxymetandienone. nih.gov

Hydroxysteroid dehydrogenases (HSDs) and Aldo-Keto Reductases (AKRs) are enzyme superfamilies involved in the reduction of keto groups and oxidation of hydroxyl groups in steroids. researchgate.netmdpi.comnih.gov AKRs, such as AKR1D1 (5β-steroid reductase) and AKR1C enzymes (which include 3α- and 3β-hydroxysteroid dehydrogenases), are involved in the reduction of the steroid nucleus. mdpi.comnih.gov The sequential reduction of the A-ring of methandrostenolone, a key phase I metabolic process, involves these types of reductase enzymes. nih.govnih.gov For instance, 5β-steroid reductase (AKR1D1) catalyzes the reduction of the 4-ene structure, and AKR1C enzymes catalyze the subsequent reduction of the 3-oxo group in the 5β-pathway of steroid metabolism. nih.gov

Phase II Biotransformations: Conjugation Mechanisms (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of phase I metabolites or the parent compound with polar molecules, making them more water-soluble and facilitating their excretion. drughunter.comnih.gov For methandrostenolone metabolites, extensive conjugation occurs, primarily with glucuronic acid and sulfuric acid. nih.govnih.govresearchgate.net Glucuronidation is mediated by uridine (B1682114) 5'-diphospho (UDP)-glucosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). drughunter.comnih.gov These conjugation reactions typically render the metabolites biologically inactive. nih.gov Glucuronide conjugates of methandrostenolone metabolites are detectable in urine and can be hydrolyzed by enzymes like β-glucuronidase for analytical detection. dshs-koeln.de

In Vitro Approaches for Metabolite Identification and Characterization

In vitro methods are widely used to study drug metabolism and identify potential metabolites. These approaches utilize enzyme preparations that mimic the metabolic environment in the body, particularly in the liver, which is the primary site of steroid metabolism. researchgate.netresearchgate.net

Application of Human Liver Preparations (Microsomal and S9 Fractions)

Human liver preparations, such as microsomes and S9 fractions, are valuable tools for conducting in vitro metabolism studies of anabolic steroids like methandrostenolone. researchgate.netresearchgate.netdshs-koeln.dethermofisher.comntnu.no Liver microsomes, derived from the endoplasmic reticulum, are rich in CYP enzymes and are suitable for studying phase I reactions, including hydroxylation. researchgate.netthermofisher.com S9 fractions are a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes, making them suitable for studying both phase I and phase II metabolic reactions, such as glucuronidation which occurs in the cytosol and microsomes. researchgate.netdshs-koeln.dethermofisher.com Using combined microsomal and S9 fractions can be advantageous to maximize enzyme activity and facilitate the formation of various metabolites in in vitro experiments. dshs-koeln.de These preparations allow for the incubation of methandrostenolone with human hepatic enzymes to simulate its metabolism and identify the resulting metabolites using analytical techniques like GC-MS. researchgate.netnih.govdshs-koeln.de

Identification of Novel and Known Methandrostenolone Metabolites

The metabolic profiling of methandrostenolone has led to the identification of both known and novel metabolites. Traditional methods for detecting methandrostenolone misuse often target primary urinary metabolites, which are typically detectable for a few days after administration wikidoc.orgwikipedia.orgloinc.org. However, the discovery of long-term metabolites has significantly extended the detection window wikidoc.orgwikipedia.orgresearchgate.netresearchgate.netepa.govdshs-koeln.de.

Known metabolites commonly targeted in doping analysis include 6β-hydroxymethandienone (B1165182), epimethandienone, and 17β-hydroxy-17α-methyl-5β-androst-1-en-3-one nih.govqucosa.de. 6β-hydroxymethandienone has been identified as a major metabolite formed by bovine hepatocytes in vitro nih.gov. Epimethandienone is also a known metabolite nih.gov.

A significant advancement in the detection of methandrostenolone has been the identification of a long-term urinary metabolite: 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one (also referred to as 20βOH-NorMD or 18-nor-17β-hydroxymethyl-17α-methyl-androst-1,4,13-trien-3-one) researchgate.netresearchgate.netepa.govdshs-koeln.denih.gov. This metabolite has been detected in urine for up to 19 days after a single oral dose of methandrostenolone, considerably extending the period during which its use can be identified wikidoc.orgwikipedia.orgloinc.orgresearchgate.netresearchgate.netepa.gov. Its generation in metabolism is proposed to occur via cytochrome P450-catalyzed hydroxylation dshs-koeln.de. Another related long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-triene-3-one sulphate, has been detected up to 26 days after administration researchgate.net.

Other identified metabolites include 16OH-MD and 18OH-MD, which have been detected in human urine qucosa.de. Studies using human liver microsomal incubation with methandrostenolone have shown the formation of metabolites such as 6β-hydroxy-metandienone and 16OH-MD qucosa.de.

Table 1: Selected Methandrostenolone Metabolites

Metabolite NameDetection Window (approx.)Notes
Primary urinary metabolites (general)Up to 3-4 daysTargeted in routine analysis wikidoc.orgwikipedia.orgloinc.org.
6β-hydroxymethandienoneShorterMajor in vitro metabolite nih.gov. Known in vivo nih.govqucosa.de.
EpimethandienoneShorterKnown metabolite nih.gov.
17β-hydroxy-17α-methyl-5β-androst-1-en-3-oneShorterDetected in human urine qucosa.de.
17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-oneUp to 19 daysLong-term metabolite wikidoc.orgwikipedia.orgloinc.orgresearchgate.netresearchgate.netepa.govdshs-koeln.de.
18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-triene-3-one sulphateUp to 26 daysLong-term metabolite researchgate.net.
16OH-MDShorterDetected in human urine qucosa.de.
18OH-MDShorterDetected in human urine qucosa.de.

Methodologies for Correlation between In Vitro and In Vivo Metabolic Patterns

Establishing a correlation between in vitro and in vivo metabolic patterns is a crucial aspect of understanding drug metabolism. In the context of anabolic steroids like methandrostenolone, in vitro systems such as liver microsomes and hepatocyte cultures are used to study metabolic pathways and identify metabolites nih.govwada-ama.orgnih.gov. These in vitro models can provide insights into the enzymes involved and the types of transformations that occur.

In vivo studies involve administering the compound to subjects and analyzing biological samples (e.g., urine, plasma) to identify and quantify metabolites present in the living organism wada-ama.org. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection and identification of methandrostenolone and its metabolites in urine specimens wikidoc.orgwikipedia.orgresearchgate.netdshs-koeln.de.

Methodologies for correlating in vitro and in vivo data involve comparing the metabolite profiles obtained from both systems. This includes comparing the types of metabolites formed, their relative abundance, and the metabolic pathways involved wada-ama.orgnih.gov. The goal is to determine if the in vitro system accurately reflects the metabolic processes occurring in vivo, which can aid in predicting human metabolism based on in vitro data wada-ama.orgnih.gov. While in vitro models can be valuable for initial metabolite identification and pathway elucidation, in vivo studies are essential to confirm the actual metabolites present in the body and their pharmacokinetic profiles wada-ama.org. Research has investigated using in vitro human liver assay systems to predict the qualitative and quantitative profile of steroid metabolites compared to in vivo studies wada-ama.org.

Key Enzymatic Systems in Steroidogenesis and Metabolism

Steroidogenesis and steroid metabolism involve a complex interplay of various enzymatic systems. Several key enzymes play significant roles in these processes, including those involved in the synthesis and transformation of steroid hormones.

Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1)

Cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1, is a crucial mitochondrial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones nih.govnih.govfrontiersin.orgpatsnap.comuniprot.org. This enzyme converts cholesterol to pregnenolone (B344588) through a series of hydroxylation reactions followed by cleavage of the side chain nih.govnih.govuniprot.org. CYP11A1 is primarily found in classical steroidogenic tissues such as the adrenal cortex, testes, ovaries, and placenta nih.govfrontiersin.org. While directly involved in the synthesis of endogenous steroids, its role in the metabolism of exogenous anabolic steroids like methandrostenolone is not as direct as enzymes involved in phase I and phase II metabolism. However, its central role in steroidogenesis highlights the broader enzymatic landscape within which anabolic steroid metabolism occurs. CYP11A1 can also metabolize other sterols, including precursors of vitamin D nih.govnih.gov.

Aromatase (CYP19A1) Activity

Aromatase, encoded by the CYP19A1 gene, is an enzyme belonging to the cytochrome P450 superfamily that is responsible for a key step in the biosynthesis of estrogens medlineplus.govelsevier.eswikipedia.org. It catalyzes the aromatization of androgens into estrogens medlineplus.govwikipedia.org. Specifically, it converts androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol (B170435) wikipedia.orgfrontiersin.org. Aromatase is found in various tissues, including the gonads, brain, adipose tissue, and placenta elsevier.eswikipedia.org.

Methandrostenolone is known to be a substrate for aromatase and can be metabolized into methylestradiol (B1213742) (17α-methylestradiol) wikidoc.orgwikipedia.org. While the rate of aromatization of methandrostenolone may be reduced compared to testosterone, the resulting methylestradiol is resistant to further metabolism, contributing to estrogenic effects wikipedia.org. The activity of aromatase is influenced by various factors and can be altered by mutations in the CYP19A1 gene or in genes encoding interacting proteins medlineplus.govfrontiersin.orgmdpi.com.

5α-Reductase Isoforms

5α-Reductases are enzymes involved in steroid metabolism, catalyzing the irreversible reduction of Δ4-3-oxo steroids to their corresponding 5α-reduced forms wikipedia.orgaopwiki.orgfrontiersin.org. There are three isoforms of 5α-reductase, encoded by separate genes: SRD5A1 (type 1), SRD5A2 (type 2), and SRD5A3 (type 3) wikipedia.orgfrontiersin.org.

These enzymes play a significant role in the metabolism of various endogenous steroids, including the conversion of testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT) wikipedia.orgaopwiki.orgfrontiersin.org. 5α-reductase type 1 is found in tissues such as the liver, skin, and scalp, while type 2 is predominantly expressed in male reproductive tissues aopwiki.orgfrontiersin.org.

While methandrostenolone is a Δ1-C17α-alkylated steroid, and the presence of the C1(2) double bond prevents it from being a substrate for 5α-reduction in the same way as testosterone wikipedia.org, some sources indicate it can be metabolized by 5α-reductase into methyl-1-testosterone (17α-methyl-δ1-DHT), although with extremely low affinity for the enzyme wikipedia.org. The primary metabolic pathways for methandrostenolone involve other enzymatic transformations, but 5α-reductase isoforms are key players in the broader context of steroid metabolism. These enzymes also play a role in the metabolism of glucocorticoids and have been implicated in regulating metabolic phenotype nih.gov.

Table 2: Key Enzymatic Systems in Steroid Metabolism

Enzyme NameGenePrimary Role in Steroid MetabolismRelevance to Methandrostenolone
Cholesterol Side-Chain Cleavage Enzyme (P450scc)CYP11A1Catalyzes the first step of steroidogenesis (cholesterol to pregnenolone) nih.govnih.govfrontiersin.orguniprot.org.Central to endogenous steroid synthesis; provides context for steroid metabolism nih.govnih.govfrontiersin.orguniprot.org.
AromataseCYP19A1Converts androgens to estrogens medlineplus.govwikipedia.org.Metabolizes methandrostenolone to methylestradiol wikidoc.orgwikipedia.org.
5α-Reductase Type 1SRD5A1Reduces Δ4-3-oxo steroids (e.g., testosterone to DHT) wikipedia.orgaopwiki.orgfrontiersin.org. Found in liver, skin, etc. aopwiki.orgfrontiersin.org.Limited direct metabolism of methandrostenolone due to structure, but relevant in broader steroid metabolism wikipedia.org.
5α-Reductase Type 2SRD5A2Reduces Δ4-3-oxo steroids (e.g., testosterone to DHT) wikipedia.orgaopwiki.orgfrontiersin.org. Predominant in male reproductive tissues aopwiki.orgfrontiersin.org.Limited direct metabolism of methandrostenolone due to structure, but relevant in broader steroid metabolism wikipedia.org.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Methandrostenolone and Anabolic Steroids

Foundational Principles of Steroid SAR

The biological activity of steroid hormones, including anabolic steroids, is heavily dependent on their specific chemical structure. These compounds share a common tetracyclic C17 hydrocarbon skeleton, the gonane (B1236691) or sterane nucleus, which is crucial for their interaction with steroid receptors. uomustansiriyah.edu.iqgfmer.ch Modifications to this core structure and the addition of various functional groups at specific positions can dramatically alter a steroid's binding affinity, metabolism, and the balance between its anabolic and androgenic effects. uomustansiriyah.edu.iqgfmer.chwikipedia.org

Establishing Relationships Between Chemical Structure and Biological Potency

Establishing relationships between chemical structure and biological potency in anabolic steroids involves correlating specific structural features with observed biological responses, primarily the anabolic and androgenic activities. These activities are mediated through binding to the androgen receptor (AR). gfmer.chwikipedia.org The ability of a steroid molecule to interact with a specific binding site on the AR is critical for its biological activity, and in most cases, biological activity can be directly correlated with binding affinity. gfmer.ch Modifications to the steroid structure can influence this binding affinity and the subsequent downstream effects, leading to variations in the anabolic-to-androgenic ratio. uomustansiriyah.edu.iq Researchers aim to identify structural motifs that enhance anabolic activity while minimizing undesirable androgenic effects. uomustansiriyah.edu.iq

Conformational Requirements of the Steroidal Nucleus for Activity

The conformational structure of the steroidal nucleus plays a significant role in its biological activity. gfmer.chslideshare.net While often depicted as planar, the hexagonal carbon rings (A to C) of the steroid nucleus typically assume a chair conformation, and the rings are mostly fused in a trans- conformation. gfmer.chslideshare.net This three-dimensional arrangement is important for steroid-protein interactions, including binding to the androgen receptor. gfmer.ch The exact stereochemistry is crucial for biological activity. slideshare.net Some studies suggest that a relatively flat conformation of the steroid nucleus might be a critical parameter for optimal activity in vivo, particularly for interaction with receptors like the mineralocorticoid receptor, which shares structural similarities with the androgen receptor. researchgate.net

Impact of Stereochemistry and Substituent Modifications (e.g., 17α-alkylation, 19-nor variations)

Stereochemistry and substituent modifications at various positions of the steroid nucleus significantly impact the biological activity of anabolic steroids. gfmer.chnih.goveuropeanreview.org

17α-Alkylation: The addition of an alkyl group, typically a methyl or ethyl group, at the C17α position is a common modification. nih.govwikipedia.org This modification inhibits metabolic deactivation by oxidation of the 17β-hydroxyl group in the liver, allowing for oral administration. nih.goveuropeanreview.org However, 17α-alkylation is also associated with a high potential for hepatotoxicity. nih.govwikipedia.org Methandrostenolone (B1676361) is an example of a 17α-alkylated anabolic steroid. nih.govwikipedia.org While conferring oral activity, this modification can also alter the relative anabolic and androgenic potencies. nih.goveuropeanreview.org

19-nor Variations: The removal of the C19 methyl group, resulting in 19-nor compounds, is another important modification. oup.comwikipedia.org This structural change can lead to increased anabolic activity and decreased androgenic activity compared to the parent compound, thus improving the anabolic-to-androgenic ratio. oup.comwikipedia.org The decreased androgenic activity is thought to be related to the diminished AR agonist potency of the 5α-reduced metabolites of 19-nortestosterone derivatives compared to their parent steroids. wikipedia.org Removing the C19 methyl group can also decrease aromatization and estrogenicity while potentially conferring progestogenic activity. wikipedia.org Nandrolone is a well-known example of a 19-nor steroid. wikipedia.org

Other modifications, such as the introduction of a double bond between the C1 and C2 positions (as seen in methandrostenolone), can increase metabolic stability and further influence the anabolic-to-androgenic ratio and reduce estrogenicity. wikipedia.orgiptsalipur.orgslideshare.net

Computational Chemistry and QSAR Modeling Methodologies

Computational chemistry and QSAR modeling methodologies are increasingly used in the study of anabolic steroids to understand the relationship between their structure and activity and to predict the properties of new compounds. nih.govresearchgate.netresearchgate.netnih.gov These methods offer an alternative approach for the discovery and optimization of anabolic compounds. nih.govresearchgate.net

Selection and Calculation of Quantum and Physicochemical Molecular Descriptors

QSAR modeling relies on the selection and calculation of molecular descriptors that numerically represent the chemical structure and properties of the compounds being studied. nih.govresearchgate.netresearchgate.netresearchgate.net These descriptors can be broadly classified as quantum or physicochemical. nih.govresearchgate.netresearchgate.net

Quantum Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule. Examples include the energy difference between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO), the total dipole moment, chemical potential, and the net charge of specific atoms within the steroid nucleus. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov These electronic properties can be crucial for understanding the interaction of steroids with their receptor binding sites. researchgate.netresearchgate.netnih.gov

Physicochemical Descriptors: These descriptors capture various physical and chemical properties of the molecules. Examples include lipophilicity (e.g., octanol-water partition coefficient, logP), molecular shape, and other topological or geometrical descriptors. nih.govresearchgate.netresearchgate.netresearchgate.netkg.ac.rs Hydrophobicity, for instance, has been found to have a positive contribution to anabolic and androgenic activities. nih.govresearchgate.net

Software is used to calculate a wide range of molecular descriptors for each compound in a dataset. kg.ac.rs The selection of appropriate descriptors is a critical step in QSAR model development. slideshare.net

Statistical Approaches for QSAR Model Development (e.g., Multi-linear Regression, Genetic Algorithms)

Statistical approaches are employed to build models that correlate the selected molecular descriptors with the observed biological activities. nih.govresearchgate.netresearchgate.netslideshare.net These models aim to identify the key structural features that influence activity and to predict the activity of new compounds. researchgate.net

Genetic Algorithms (GA): Genetic algorithms are optimization techniques that can be used for selecting the best subset of molecular descriptors to be included in a QSAR model. nih.govresearchgate.netresearchgate.net They mimic the process of natural selection to find the combination of descriptors that yields the most statistically significant and predictive model. nih.govresearchgate.netresearchgate.net

Predictive Modeling for Anabolic and Androgenic Activity Ratios

Predictive quantitative structure-activity relationship (QSAR) models have been developed to estimate the anabolic and androgenic activities of steroids, including those structurally related to methandrostenolone. These models often employ multi-linear regression analysis using quantum and physicochemical molecular descriptors. researchgate.net The goal is to identify structural features that can predict the ratio of anabolic to androgenic activity, which is crucial for designing compounds with desired therapeutic profiles. researchgate.net For instance, models for the 17β-hydroxy-5α-androstane steroid family have been developed to predict anabolic and androgenic activities based on molecular descriptors. researchgate.net These models aim to allow for the identification and design of new steroid molecules with potentially increased anabolic activity relative to androgenic activity. researchgate.net

Elucidation of Key Molecular Features Driving Receptor Interaction (e.g., Electronic Properties, Shape, Hydrophobicity)

Molecular descriptors play a significant role in understanding the interaction of anabolic steroids, such as methandrostenolone, with their target receptors, primarily the androgen receptor (AR). Studies have shown that the shape, hydrophobicity, and electronic properties of steroid molecules are key features influencing their molecular interactions and biological responses. researchgate.net For example, QSAR predictions indicate that these properties have a significant role in the binding of steroids to receptors. researchgate.net The androgen receptor ligand-binding pocket is known to be highly hydrophobic, suggesting that hydrophobic interactions are crucial for ligand binding. kjsm.org, nipne.ro Electronic properties, such as the energy difference between the LUMO and HOMO, the total dipole moment, and the net charge of specific carbon atoms in the steroid nucleus, have also been identified as having a key role in the interaction of steroids with their binding site on the androgen receptor. researchgate.net

In Silico Screening and Design of Novel Anabolic Compounds

In silico methods, including QSAR modeling and virtual screening, are valuable tools for the discovery and design of novel anabolic compounds. researchgate.net, nih.gov These computational approaches allow for the screening of large databases of compounds to identify potential lead molecules with desired activity profiles. researchgate.net, nih.gov QSAR models can be used to predict the biological activity of new compounds based on their molecular structure, guiding the selection of promising candidates for synthesis and experimental testing. nih.gov The integration of ligand-based and structure-based virtual screening techniques allows for a more efficient identification and optimization of anabolic compounds. researchgate.net This approach can help in the design of new steroid molecules with increased anabolic activity by considering the structural features identified as important through SAR and QSAR studies. researchgate.net, researchgate.net

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking studies are employed to investigate the binding affinity and interaction modes of anabolic steroids, including methandrostenolone, with the androgen receptor (AR) and other potential targets. nipne.ro, uniroma1.it These simulations provide insights into how a ligand fits into the binding site of a receptor and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. plos.org Studies have shown that synthetic anabolic steroids like methandrostenolone are able to bind to the ligand-binding domain of the human androgen receptor (hARLBD). nipne.ro Molecular docking experiments have revealed that methandrostenolone exhibits a high binding affinity for hARLBD, with its molecular properties showing similarity to those of the natural ligand, testosterone (B1683101). nipne.ro These simulations can also help to understand the binding of steroids to non-specific receptors, which may be related to observed side effects. nipne.ro Computational characterization of the AR binding cavity highlights its hydrophobic nature, consistent with the binding characteristics of many anabolic steroids. nipne.ro

Advanced Analytical Methodologies for Methandrostenolone and Metabolite Profiling

Chromatographic Separation Techniques

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. For methandrostenolone (B1676361) analysis, several chromatographic techniques are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of methandrostenolone and its metabolites. rjptonline.orgnih.gov It is a primary method for detecting the presence of the steroid and determining its structure. rjptonline.org The process typically involves a sample preparation step, often including extraction and derivatization, to make the compounds volatile and suitable for GC analysis. dshs-koeln.defda.gov Following separation on a capillary column, the eluted compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification. fda.gov

Research has focused on optimizing GC-MS methods to enhance sensitivity and to identify long-term metabolites, which is crucial for extending the detection window in anti-doping controls. nih.govdshs-koeln.de For instance, the identification of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one as a long-term metabolite significantly increased the detection time of methandrostenolone use. dshs-koeln.de High-resolution mass spectrometry (HRMS) coupled with GC has further improved the detection and identification capabilities, leading to a substantial increase in the number of positive findings in sports drug testing. nih.gov

GC-MS is not only used for detection but also for the structural confirmation of metabolites. nih.gov The fragmentation patterns obtained from electron ionization (EI) provide detailed structural information. dshs-koeln.de More advanced techniques like chemical ionization (CI) combined with tandem mass spectrometry (GC-CI-MS/MS) have been shown to significantly increase sensitivity and provide structure-correlated fragmentation pathways, enabling the targeted search for new or expected metabolites. nih.govwada-ama.org

Table 1: Key GC-MS Parameters and Findings for Methandrostenolone Analysis

Parameter/FindingDescriptionReference
Derivatization Often required to increase volatility and thermal stability of steroids for GC analysis. Silylation is a common method. fda.gov
Ionization Mode Electron Ionization (EI) is standard for generating reproducible mass spectra and structural information. Chemical Ionization (CI) offers softer ionization, increasing sensitivity. dshs-koeln.denih.gov
Long-Term Metabolite 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one is a key long-term metabolite, extending the detection window. nih.govnih.gov
Instrumentation Typically involves a gas chromatograph coupled to a quadrupole or high-resolution mass spectrometer. nih.govdshs-koeln.de

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the comprehensive analysis of methandrostenolone metabolites. researchgate.net Unlike GC-MS, LC-MS can often analyze compounds without the need for derivatization, which is particularly advantageous for studying conjugated metabolites like glucuronides and sulfates in their intact form. researchgate.netnih.gov This direct detection provides a more complete picture of the metabolic pathways.

LC-HRMS-based metabolomics workflows offer an untargeted approach to metabolite identification. researchgate.netnih.gov By comparing the metabolic profiles of samples before and after administration of the compound, researchers can identify a wide range of metabolites, including those previously unknown. researchgate.net The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) mass spectrometers, is critical for determining the elemental composition of metabolites, which is a key step in their identification. researchgate.net

Studies have successfully applied LC-MS/MS strategies, including precursor ion scans and neutral loss scans, to specifically detect glucuronoconjugated metabolites of methandrostenolone. nih.gov These methods have led to the identification of numerous glucuronide metabolites and have established their detection times, with some long-term conjugated metabolites being detectable for over 20 days post-administration. nih.gov

Table 2: LC-HRMS Strategies for Methandrostenolone Metabolite Profiling

StrategyPrincipleApplication in Methandrostenolone AnalysisReference
Untargeted Metabolomics Compares the full metabolic profile of control vs. post-administration samples to find all differences.Detection of minor and unexpected steroid metabolites, providing a more complete metabolic picture. researchgate.net
Precursor Ion Scan Scans for all parent ions that produce a specific product ion characteristic of a class of compounds (e.g., glucuronides).Used to specifically detect and identify glucuronoconjugated metabolites of methandrostenolone. nih.gov
Direct Detection Analysis of intact phase II metabolites (e.g., glucuronides) without prior hydrolysis.Allows for the characterization of metabolites that may be resistant to enzymatic hydrolysis and provides longer detection times. nih.gov

Thin Layer Chromatography (TLC) serves as a valuable initial screening method in the analysis of methandrostenolone. rjptonline.org It is a simple, rapid, and cost-effective technique used for the qualitative analysis of steroids in various samples, including pharmaceutical preparations and biological fluids. rjptonline.organalis.com.myresearchgate.net TLC is often employed in forensic toxicological analysis as a presumptive screening tool before proceeding to more definitive confirmatory methods like GC-MS. rjptonline.org

The technique involves spotting a sample extract onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a chamber with a suitable mobile phase. analis.com.mynih.gov Different compounds migrate at different rates based on their affinity for the stationary and mobile phases, resulting in their separation. analis.com.my Visualization of the separated spots can be achieved under UV light or by spraying with chemical reagents that react to produce colored spots. analis.com.my While not as sensitive or specific as hyphenated techniques, its ability to analyze multiple samples simultaneously makes it an efficient first-line analytical tool. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide information about the interaction of electromagnetic radiation with matter and are invaluable for analyzing the physical and chemical properties of pharmaceutical formulations containing methandrostenolone.

Near Infrared (NIR) spectroscopy is a fast, non-destructive analytical technique used to assess the composition and homogeneity of pharmaceutical tablets. nih.govresearchgate.net In the context of methandrostenolone tablets, NIR spectroscopy provides a global chemical fingerprint of the tablet, including the active ingredient and various excipients like sucrose, lactose, or starch. nih.gov

Raman chemical imaging is a powerful technique that combines Raman spectroscopy with microscopy to provide spatially resolved chemical information. nih.govsante.fr It is used to visualize the distribution of the active substance and excipients within a tablet. nih.gov This method offers a higher level of detail compared to bulk analysis techniques like NIR spectroscopy. sante.fr

In the analysis of methandrostenolone tablets, Raman hyperspectral imaging can generate chemical maps that show the precise location of the active compound in relation to excipients such as lactose, starch, or talc. nih.gov By using multivariate analysis techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), the spectral data can be resolved into the contributions of individual components, facilitating their identification and mapping. nih.govsante.fr The combination of NIR for rapid screening and Raman imaging for detailed component distribution analysis provides a comprehensive understanding of the pharmaceutical formulation. nih.gov This dual spectroscopic approach has successfully been used to discriminate between different formulations of anabolic tablets and to identify samples that contained a different active substance or no active substance at all. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including anabolic steroids like methandrostenolone. metabolomicsworkbench.org This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. illinois.edu For steroid analysis, NMR is invaluable for confirming stereochemistry and identifying substitution patterns on the complex steroidal skeleton. metabolomicsworkbench.org The information derived from chemical shifts, coupling constants, and nuclear Overhauser effects allows for a complete and definitive elucidation of the molecular structure. rsc.org

Proton NMR (¹H NMR) is a particularly powerful tool for the structural analysis of methandrostenolone, offering precise information about the chemical environment of each proton within the molecule. unesp.br High-resolution ¹H NMR spectroscopy has been routinely utilized to analyze both naturally occurring and synthetic steroids. mdpi.com The chemical shift of each proton signal is indicative of its electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity. mdpi.com

In the ¹H NMR spectrum of methandrostenolone, recorded in deuterated chloroform (B151607) (CDCl₃), specific signals can be assigned to the protons of the steroid core. The protons on the A-ring's conjugated double bond system are particularly characteristic, appearing in the downfield region. For instance, the signals for the protons at the C1, C2, and C4 positions are clearly distinguishable. The methyl groups at C18, C19, and the C17-alpha position also give rise to distinct singlet signals in the upfield region of the spectrum. unesp.br

A 2018 study analyzing methandrostenolone samples confirmed the identity of the compound by identifying its characteristic ¹H NMR signals. unesp.br The specific chemical shifts and multiplicities observed provide a unique "fingerprint" for the molecule, allowing for its definitive identification and differentiation from other structurally similar steroids. unesp.brmdpi.com

Table 1: Characteristic ¹H NMR Chemical Shifts for Methandrostenolone

Proton Assignment Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) in Hz
H27.07d, J = 10.1
H16.24d, J = 10.1
H46.08s
H20 (C17-CH₃)1.25s
H19 (C19-CH₃)1.20s
H18 (C18-CH₃)0.94s

Data sourced from Ribeiro et al. (2018). unesp.br Spectra recorded at 600 MHz in CDCl₃. (d = doublet, s = singlet)

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

Ultraviolet (UV) and Infrared (IR) spectroscopy are foundational analytical techniques used to identify key structural features of methandrostenolone.

UV Spectroscopy is employed to identify chromophores, which are the parts of a molecule that absorb UV or visible light. researchgate.net In methandrostenolone, the α,β-unsaturated ketone in the A-ring (a cross-conjugated dienone system) acts as a strong chromophore. researchgate.net This structural feature is responsible for a characteristic UV absorption maximum (λmax), typically observed around 243-246 nm for similar steroid structures. jocpr.comscispace.com The presence of this absorption band is a key indicator for the identification of the methandrostenolone class of steroids in analytical screenings. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz The IR spectrum of methandrostenolone displays several characteristic absorption bands that correspond to its specific functional groups. The most prominent peaks include a strong absorption from the C=O (carbonyl) stretch of the ketone at C3 and absorptions corresponding to the C=C stretches of the conjugated double bonds in the A-ring. researchgate.net A broad band corresponding to the O-H (hydroxyl) stretching vibration from the C17-OH group is also a key feature. specac.com

Table 2: Key Infrared (IR) Absorption Maxima for Methandrostenolone

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3200–3550O-H Stretch (broad, from C17-hydroxyl group)
1660C=O Stretch (conjugated ketone at C3)
1621C=C Stretch (alkene double bond)

Data adapted from Sych et al. and general IR principles. researchgate.netspecac.com

Mass Spectrometric Approaches

Mass spectrometry (MS) is a critical analytical tool for the identification and structural characterization of methandrostenolone and its metabolites, offering high sensitivity and specificity. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Confirmation

Tandem mass spectrometry (MS/MS) is an advanced technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. This method is essential for the unambiguous identification of methandrostenolone and its metabolites in complex biological matrices. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of a metabolite) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. researchgate.net

The fragmentation patterns are highly specific to the molecular structure. For methandrostenolone, fragmentation often involves characteristic losses from the steroid's D-ring, such as the loss of water from the hydroxyl group or cleavage of the side chain at C17. researchgate.net Analysis of these fragmentation pathways allows researchers to pinpoint metabolic modifications, such as hydroxylation or epimerization, by observing shifts in the mass of the fragment ions. nih.gov This technique has been instrumental in identifying and confirming the structure of numerous methandrostenolone metabolites, including long-term metabolites that are crucial for doping control analysis. nih.govbiomedres.us

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition (i.e., the exact molecular formula) of a compound. biomedres.us Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are employed to analyze the biotransformation pathways of methandrostenolone. biomedres.us

By measuring the mass of a precursor or fragment ion with high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. dshs-koeln.de For example, the molecular formula of methandrostenolone is C₂₀H₂₈O₂. nist.gov HRMS can confirm this composition by measuring its monoisotopic mass with a high degree of accuracy. This capability is particularly vital when identifying unknown metabolites, as the accurate mass measurement provides a shortlist of possible elemental formulas, significantly narrowing down the potential structures. nih.govdshs-koeln.de This technique was crucial in the characterization of a new long-term metabolite of methandrostenolone, 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one. nih.gov

Table 3: Elemental Composition and Mass Data for Methandrostenolone

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da)
MethandrostenoloneC₂₀H₂₈O₂300.2089

Data sourced from NIST Chemistry WebBook. nist.gov

Q & A

Basic Research Questions

Q. How to design a robust experimental protocol for studying Anabol's pharmacological effects?

  • Methodological Answer :

Define the research question : Clearly articulate whether the study focuses on this compound’s pharmacokinetics, mechanism of action, or comparative efficacy. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine scope .

Sample size estimation : Calculate minimal sample size using pilot data or power analysis to ensure statistical validity. For metabolite studies, ensure sufficient biological replicates to account for inter-individual variability .

Control groups : Include "true controls" (e.g., placebo or untreated cohorts) and account for confounding variables (e.g., age, diet) through stratified sampling .

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